molecular formula C16H20N2 B14943111 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole

2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole

Cat. No.: B14943111
M. Wt: 240.34 g/mol
InChI Key: MQGVMJNKQKNAAA-UHFFFAOYSA-N
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Description

2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole is a complex organic compound belonging to the class of heterocyclic compounds It features a unique structure with multiple methyl groups and a fused indole ring system

Preparation Methods

The synthesis of 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole typically involves the Fischer reaction. This reaction uses dihydrazone obtained by the action of methyl isopropyl ketone on m-phenylenedihydrazine . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the methyl groups or the indole ring system .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole involves its interaction with molecular targets through its indole ring system. This interaction can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2,3,3,7,8,8-hexamethylpyrrolo[2,3-e]indole

InChI

InChI=1S/C16H20N2/c1-9-15(3,4)11-7-8-12-13(14(11)18-9)16(5,6)10(2)17-12/h7-8H,1-6H3

InChI Key

MQGVMJNKQKNAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C=CC3=C2C(C(=N3)C)(C)C

Origin of Product

United States

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